molecular formula C10H8ClFO2 B2494267 (E)-3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid CAS No. 682804-90-6

(E)-3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid

Cat. No. B2494267
CAS RN: 682804-90-6
M. Wt: 214.62
InChI Key: MUGWBDDSSSTZQJ-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(E)-3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid" often involves reactions between specific acetophenones and aldehydes in the presence of sodium hydroxide in ethanol. For instance, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized using 4-fluoroacetophenone and 4-chlorobenzaldehyde, showcasing a method that could be adapted for our target compound (Najiya et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds structurally related to "this compound" has been elucidated using techniques such as FT-IR, NBO analysis, HOMO and LUMO, and MEP analysis. These analyses reveal details about the vibrational wavenumbers, geometrical parameters, and the stability of the molecules arising from hyper-conjugative interactions and charge delocalization (Najiya et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structure to "this compound" include various substitution reactions, hydrolysis, and condensation reactions. These reactions are pivotal for the synthesis of complex molecules with potential biological activity, serving as intermediates for the development of pharmaceuticals and other significant compounds (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of compounds analogous to "this compound" include their crystalline structure, which is determined by X-ray crystallography. These structures often exhibit specific spatial arrangements that are stabilized by hydrogen bonding and other intermolecular interactions, contributing to their physical stability and potential solubility characteristics relevant to their applications (Kumar et al., 2017).

Chemical Properties Analysis

The chemical properties of "this compound" and similar compounds can be understood through studies involving spectroscopy, computational chemistry, and reactivity experiments. These properties are influenced by the electron distribution within the molecule, which affects its reactivity, polarity, and interactions with other chemicals. Computational studies provide insights into the electron density distribution, molecular orbitals, and potential sites for chemical reactivity (Adole et al., 2020).

Scientific Research Applications

Photoalignment in Liquid Crystals

(E)-3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid derivatives have been studied for their potential in promoting photoalignment of nematic liquid crystals. This application is significant in the field of liquid crystal displays (LCDs). The photoalignment properties are influenced by the number and disposition of fluoro-substituents and the position of the terminal thiophene moiety in the molecular structure (Hegde et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-4-methoxycinnamic acid, has been studied, revealing insights into hydrogen bonding and intermolecular interactions. This research contributes to the broader understanding of the structural properties of similar prop-2-enoic acid derivatives (Yang et al., 2006).

Chemical Reactions and Synthesis

Research has also explored the chemical reactions involving prop-2-enoic acid derivatives. For example, the exhaustive C-methylation of carboxylic acids, including variants of prop-2-enoic acid, leads to the formation of t-butyl compounds. This type of chemical reaction is significant in organic synthesis and the development of new chemical entities (Meisters & Mole, 1974).

Palladium-Catalysed Cross-Coupling

The palladium-catalysed cross-coupling of iodovinylic acids with organometallic reagents is another area of study. This method is employed to selectively synthesize 3,3-disubstituted prop-2-enoic acids, demonstrating the compound's utility in complex organic synthesis (Abarbri et al., 2002).

Synthesis and Crystal Structure

The synthesis and crystal structure of related compounds, such as (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, have been investigated. This research contributes to the understanding of the crystalline properties and potential applications of these compounds in various fields (Butcher et al., 2007).

properties

IUPAC Name

(E)-3-(6-chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGWBDDSSSTZQJ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)Cl)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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